molecular formula C11H16N2O B181285 3-(2-aminophenyl)-N,N-dimethylpropanamide CAS No. 1018506-33-6

3-(2-aminophenyl)-N,N-dimethylpropanamide

Cat. No.: B181285
CAS No.: 1018506-33-6
M. Wt: 192.26 g/mol
InChI Key: HBZJIUIHRQJUBS-UHFFFAOYSA-N
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Description

3-(2-aminophenyl)-N,N-dimethylpropanamide is an organic compound that features an aminophenyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-aminophenyl)-N,N-dimethylpropanamide typically involves the reaction of 2-aminophenyl derivatives with propanamide precursors. One common method is the acylation of 2-aminophenyl compounds using propanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields, making it more efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(2-aminophenyl)-N,N-dimethylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-aminophenyl)-N,N-dimethylpropanamide is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its dimethylpropanamide moiety differentiates it from other aminophenyl derivatives, providing unique interactions with molecular targets and pathways .

Properties

IUPAC Name

3-(2-aminophenyl)-N,N-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-13(2)11(14)8-7-9-5-3-4-6-10(9)12/h3-6H,7-8,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZJIUIHRQJUBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30648994
Record name 3-(2-Aminophenyl)-N,N-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018506-33-6
Record name 3-(2-Aminophenyl)-N,N-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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